molecular formula C10H12N2O2 B14608910 Methyl 3-(2-aminoanilino)prop-2-enoate CAS No. 59086-53-2

Methyl 3-(2-aminoanilino)prop-2-enoate

Cat. No.: B14608910
CAS No.: 59086-53-2
M. Wt: 192.21 g/mol
InChI Key: QEVKTNWOFHHPGW-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoanilino)prop-2-enoate is a β-enamino ester derivative characterized by a conjugated enamino ester backbone, a methyl ester group, and a 2-aminoanilino substituent. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The aminoanilino group facilitates hydrogen bonding and π-π interactions, influencing crystallization behavior and reactivity .

Properties

CAS No.

59086-53-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(2-aminoanilino)prop-2-enoate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)6-7-12-9-5-3-2-4-8(9)11/h2-7,12H,11H2,1H3

InChI Key

QEVKTNWOFHHPGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CNC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-aminoanilino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-aminoaniline under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amino group of 2-aminoaniline attacks the electrophilic carbon of the acrylate, followed by elimination of a leaving group to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoanilino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated products.

Scientific Research Applications

Methyl 3-(2-aminoanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 3-(2-aminoanilino)prop-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural features and substituents of Methyl 3-(2-aminoanilino)prop-2-enoate and analogous compounds:

Compound Name Molecular Formula Key Substituents Notable Features
This compound C₁₀H₁₂N₂O₂ 2-Aminoanilino, methyl ester Hydrogen bonding capability, planar structure
Ethyl 3-(N-aminoanilino)-2-cyano-3-phenylprop-2-enoate (CAS 92462-09-4) C₁₈H₁₇N₃O₂ Ethyl ester, cyano, phenyl Increased steric bulk; cyano enhances electrophilicity
Ethyl 2-cyano-3-(2-ethoxyanilino)prop-2-enoate (CAS 1017437-76-1) C₁₄H₁₆N₂O₃ Ethoxy group, cyano Electron-withdrawing ethoxy group alters resonance
Methyl 2-acetylamino-3-dimethylaminopropenoate (CAS 188561-56-0) C₈H₁₄N₂O₃ Acetylamino, dimethylamino Reduced hydrogen bonding; electron-rich dimethylamino group
Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate (CAS 80510-69-6) C₁₂H₁₄ClNO₂ 3-Chlorophenyl, dimethylamino Chlorine introduces electronegativity; enhanced lipophilicity

Physicochemical and Reactivity Profiles

  • Hydrogen Bonding: The 2-aminoanilino group in the target compound supports intermolecular hydrogen bonding, influencing crystal packing and solubility . In contrast, acetylamino (CAS 188561-56-0) or dimethylamino groups (CAS 80510-69-6) reduce hydrogen bonding, increasing hydrophobicity.
  • Electronic Effects: Cyano substituents (CAS 92462-09-4, 1017437-76-1) increase electrophilicity at the α-carbon, enhancing reactivity toward nucleophilic additions . Ethoxy (CAS 1017437-76-1) and chloro (CAS 80510-69-6) groups exert electron-withdrawing effects, altering conjugation and stability.
  • Steric Considerations : Bulky phenyl groups (CAS 92462-09-4) may hinder reaction kinetics, whereas methyl/ethyl esters offer flexibility in tuning steric environments.

Analytical and Crystallographic Insights

  • Crystallography: Tools like SHELXL and ORTEP (Evidences 2–4,6) are critical for resolving hydrogen-bonding patterns and anisotropic displacement parameters. For instance, hydrogen-bonding networks in this compound can be mapped using graph-set analysis .
  • Validation: Structure validation software (e.g., PLATON) ensures accuracy in bond lengths and angles, particularly for planar enamino ester systems .

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